Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate
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Overview
Description
Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate is an organic compound with the molecular formula C11H13IN2O4 and a molecular weight of 364.13 g/mol It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate typically involves the iodination of a pyridazine derivative followed by esterification. One common method involves the reaction of 3-iodo-6-methylpyridazine-4,5-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the diethyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridazine dicarboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield reduced pyridazine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 3-iodo-6-methylpyridazine-4,5-dicarboxylic acid.
Scientific Research Applications
Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate is not well-documented. as a pyridazine derivative, it may interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate: is similar to other pyridazine derivatives such as pyridazinone and pyridazine dicarboxylates
Pyridazinone: Contains a nitrogen and oxygen atom in the ring and exhibits various biological activities.
Pyridazine Dicarboxylates: Similar structure but with different substituents, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
CAS No. |
316172-29-9 |
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Molecular Formula |
C11H13IN2O4 |
Molecular Weight |
364.14 g/mol |
IUPAC Name |
diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate |
InChI |
InChI=1S/C11H13IN2O4/c1-4-17-10(15)7-6(3)13-14-9(12)8(7)11(16)18-5-2/h4-5H2,1-3H3 |
InChI Key |
CBIQFINIPKLSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NC(=C1C(=O)OCC)I)C |
Origin of Product |
United States |
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